![molecular formula C13H15N5O B3002599 11-(4-methoxypyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene CAS No. 2380098-51-9](/img/structure/B3002599.png)
11-(4-methoxypyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene
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Overview
Description
11-(4-methoxypyrimidin-2-yl)-4,5,11-triazatricyclo[6210^{2,6}]undeca-2(6),3-diene is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique tricyclic structure, which includes a pyrimidine ring substituted with a methoxy group, and a triazatricyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-methoxypyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the methoxy group at the 4-position. Subsequent steps involve the construction of the triazatricyclo ring system through cyclization reactions. Common reagents used in these reactions include various amines, aldehydes, and catalysts that facilitate cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
11-(4-methoxypyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
11-(4-methoxypyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 11-(4-methoxypyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,6-diphenylpyrimidin-2-amine derivatives: These compounds also feature a pyrimidine ring and exhibit various biological activities.
Pyrimido[4,5-d]pyrimidine analogs: These bicyclic compounds share structural similarities and have been studied for their diverse biological efficacy.
Uniqueness
11-(4-methoxypyrimidin-2-yl)-4,5,11-triazatricyclo[6210^{2,6}]undeca-2(6),3-diene stands out due to its triazatricyclo ring system, which imparts unique chemical and biological properties
Properties
IUPAC Name |
11-(4-methoxypyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-19-12-4-5-14-13(16-12)18-8-2-3-11(18)9-7-15-17-10(9)6-8/h4-5,7-8,11H,2-3,6H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGBPZQKUVIEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2C3CCC2C4=C(C3)NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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